molecular formula C5H2Br3N B189630 2,3,4-Tribromopyridine CAS No. 2402-91-7

2,3,4-Tribromopyridine

Cat. No. B189630
CAS RN: 2402-91-7
M. Wt: 315.79 g/mol
InChI Key: USXXIRQDHZXYHX-UHFFFAOYSA-N
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Description

2,3,4-Tribromopyridine is a chemical compound with the molecular formula C5H2Br3N . It is a derivative of pyridine, where three hydrogen atoms are replaced by bromine atoms .


Molecular Structure Analysis

The molecular structure of 2,3,4-Tribromopyridine consists of a pyridine ring with bromine atoms attached at the 2nd, 3rd, and 4th positions . The exact 3D structure is not provided in the search results.

Scientific Research Applications

Chemical Reactions and Molecular Studies

  • 2,3,4-Tribromopyridine has been studied for its reactivity in various chemical reactions, particularly in the context of bromine atom reactivity. The compound's interaction with different solvents and reagents, like sodium phenate and ammonia, has been explored to understand the order of bromine atom replacement and the formation of various derivatives, which is significant in organic synthesis and molecular structure determination (Hertog & Jonge, 1948), (Wibaut et al., 1939), (Hertog & Jouwersma, 2010).

Coordination Chemistry and Catalysis

  • The compound has relevance in coordination chemistry and catalysis. Studies have shown that derivatives of tribromopyridine, such as terpyridines, are utilized in fields like materials science, biomedicinal chemistry, and organometallic catalysis. These applications include processes like artificial photosynthesis, biochemical transformations, and polymerization reactions (Winter et al., 2011), (Winter et al., 2011).

Synthetic Organic Chemistry

  • 2,3,4-Tribromopyridine serves as a key intermediate in synthetic organic chemistry. Its role in the formation of various substituted pyridines and their applications in creating complex organic molecules is critical. This includes the synthesis of disubstituted and trisubstituted fluorous pyridines with applications in solid-state, liquid crystal, and ionic liquid-phase properties (Rocaboy et al., 2002).

Pharmacological Research

  • While the specific compound 2,3,4-Tribromopyridine may not have direct applications in pharmacological research, related compounds such as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone have been investigated for their potential in cancer therapy. These studies focus on understanding the compound's mechanism of action, toxicity, and efficacy in various cancer models (Attia et al., 2008), (Kowol et al., 2009).

Analytical and Physical Chemistry

  • In analytical and physical chemistry, derivatives of 2,3,4-Tribromopyridine, such as various pyridine-based compounds, have been used as chemiluminescent reagents and in the study of electrochemical properties. This includes the analysis of tris(2,2′-bipyridyl)ruthenium(III) and its applications in chemiluminescence reactions (Gerardi et al., 1999), (Lee & Nieman, 1995).

Safety And Hazards

The safety data sheet for 2,3,4-Tribromopyridine was not found in the search results. Therefore, the specific safety and hazard information for this compound is not available .

properties

IUPAC Name

2,3,4-tribromopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br3N/c6-3-1-2-9-5(8)4(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXXIRQDHZXYHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355737
Record name 2,3,4-tribromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Tribromopyridine

CAS RN

2402-91-7
Record name 2,3,4-Tribromopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2402-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-tribromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
HJ den Hertog - Recueil des Travaux Chimiques des Pays‐Bas, 1945 - Wiley Online Library
Descriptions are given of different methods of preparation and proofs of the structure of six bromopyridines (2,3‐dibromo‐, 2,4‐dibromo‐, 3,4‐dibromo‐, 2,3,4‐tribromo‐, 2,4,5‐tribromo‐…
Number of citations: 0 onlinelibrary.wiley.com
KJ Gibson, M D'Alarcao… - The Journal of Organic …, 1985 - ACS Publications
8 9 (a) 1 equiv NaOMe/MeOH;(b) Me3SlC= CH,(Ph3P) 2-PdCl2, Cut, Et3N, DMF;(c) 0.5 N NaOH/MeOH;(d) CpCo (CO) 2, bis (trimethylsilyl) acetylene;(e) CF3S03H/cyclohexane. 3, 4-…
Number of citations: 22 pubs.acs.org
MJ Pieterse, HJ Den Hertog - Recueil des Travaux Chimiques …, 1962 - Wiley Online Library
The amination of 3‐bromo‐4‐ethoxypyridine with potassium amide in liquid ammonia yielding 2‐amino‐4‐ethoxypyridine as chief product has been reinvestigated. It is shown that 2‐…
Number of citations: 35 onlinelibrary.wiley.com
CM Irvin - 1980 - search.proquest.com
Pyridines containing the bistrifluoromethylamino-oxy group in the 2-position were synthesised in good yield by treatment of 2-fluoro-pyridine, 2, 5-dibromopyridine, 2-chloro-3-…
Number of citations: 0 search.proquest.com
JPK Meigh - 2000 - search.proquest.com
Approaches toward the pyridopyrrolo [1, 3-c] pyrimidines, typified by the Variolins were investigated from pyrimidin-2 (1H)-ones, 3, 4, 5, 6-tetrahydropyrimidin-2 (1H)-ones and 2, 4 (1H, …
Number of citations: 0 search.proquest.com
C Ögretir, NF Tay, İİ Öztürk - Journal of Molecular Graphics and Modelling, 2007 - Elsevier
The geometries of 12 multi-halogenated pyridine derivatives were optimized using theoretical methods. The Hartree–Fock (HF) method with the 6-31G(d) and B3LYP method with 6-31G…
Number of citations: 10 www.sciencedirect.com

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